molecular formula C12H14N2O3S B486634 1-(4-Ethoxy-3-methylphenyl)sulfonylimidazole CAS No. 791844-68-3

1-(4-Ethoxy-3-methylphenyl)sulfonylimidazole

Cat. No.: B486634
CAS No.: 791844-68-3
M. Wt: 266.32g/mol
InChI Key: SWHAXGZAJXQDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxy-3-methylphenyl)sulfonylimidazole is an organic compound that belongs to the class of sulfonylimidazoles This compound is characterized by the presence of an ethoxy group, a methyl group, and a sulfonyl group attached to an imidazole ring

Preparation Methods

The synthesis of 1-(4-Ethoxy-3-methylphenyl)sulfonylimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxy-3-methylphenylsulfonyl chloride and imidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

    Procedure: The 4-ethoxy-3-methylphenylsulfonyl chloride is added to a solution of imidazole in an appropriate solvent, such as dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Ethoxy-3-methylphenyl)sulfonylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfoxides.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents such as halogens or alkyl groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Scientific Research Applications

1-(4-Ethoxy-3-methylphenyl)sulfonylimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonylimidazole derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-methylphenyl)sulfonylimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(4-Ethoxy-3-methylphenyl)sulfonylimidazole can be compared with other sulfonylimidazole derivatives:

    Similar Compounds: Examples include 1-(4-Methoxyphenyl)sulfonylimidazole and 1-(4-Chlorophenyl)sulfonylimidazole.

Biological Activity

Overview

1-(4-Ethoxy-3-methylphenyl)sulfonylimidazole is an organic compound that has garnered interest in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to the class of sulfonylimidazoles, characterized by the presence of a sulfonyl group attached to an imidazole ring, which plays a crucial role in its biological interactions.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₄N₂O₃S
  • InChI Key : SWHAXGZAJXQDSM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and other chemical transformations that are pivotal in biological systems. The potential mechanisms include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Cell Signaling Modulation : The compound could influence signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus2016 µg/mL
P. aeruginosa1864 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa10Caspase activation
MCF-75Cell cycle arrest
A5498Apoptosis induction

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings indicated that the compound significantly reduced bacterial growth compared to control groups, highlighting its potential as a new antimicrobial agent.

Research Findings: Anticancer Mechanisms

In a series of experiments conducted on human cancer cell lines, researchers found that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis.

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-17-12-5-4-11(8-10(12)2)18(15,16)14-7-6-13-9-14/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHAXGZAJXQDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.